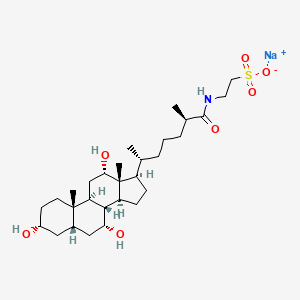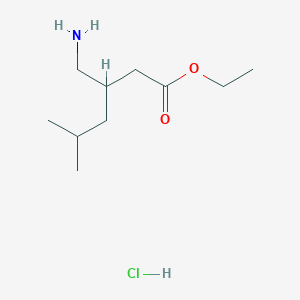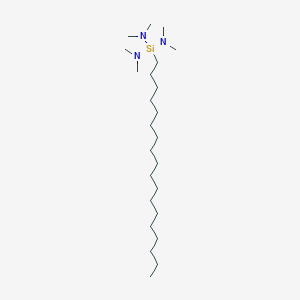
Pterocarpadiol A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pterocarpadiol A is primarily obtained from the resin extracted from agave plants . The extraction process generally involves several steps, including extraction, separation, and crystallization . The detailed synthetic routes and reaction conditions for laboratory synthesis are not extensively documented, but the isolation from natural sources remains the primary method.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by purification processes to obtain the compound in its pure form. The use of ethanol as a solvent is common in the extraction process .
Análisis De Reacciones Químicas
Types of Reactions: Pterocarpadiol A undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or halogenated compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms.
Aplicaciones Científicas De Investigación
Pterocarpadiol A has several scientific research applications, including:
Chemistry: Used as a marker in chemotaxonomical classification due to its unique structure.
Biology: Investigated for its potential antioxidant and antibacterial properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as arthritis and eczema.
Industry: Utilized in the development of natural product libraries for drug discovery.
Mecanismo De Acción
The exact mechanism of action of Pterocarpadiol A is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. The compound’s antioxidant properties suggest it may neutralize free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Pterocarpadiol A is compared with other similar compounds, such as:
Propiedades
Fórmula molecular |
C16H12O7 |
|---|---|
Peso molecular |
316.26 g/mol |
Nombre IUPAC |
(1S,12R,13S)-1,13-dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,14,17-pentaen-16-one |
InChI |
InChI=1S/C16H12O7/c17-8-1-2-15(18)13(3-8)20-6-16(19)9-4-11-12(22-7-21-11)5-10(9)23-14(15)16/h1-5,14,18-19H,6-7H2/t14-,15+,16+/m0/s1 |
Clave InChI |
GLFFSZJIPRAXLU-ARFHVFGLSA-N |
SMILES isomérico |
C1[C@@]2([C@H]([C@]3(C=CC(=O)C=C3O1)O)OC4=CC5=C(C=C42)OCO5)O |
SMILES canónico |
C1C2(C(C3(C=CC(=O)C=C3O1)O)OC4=CC5=C(C=C42)OCO5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)


![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)
